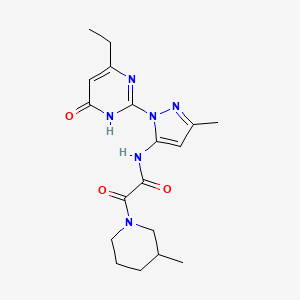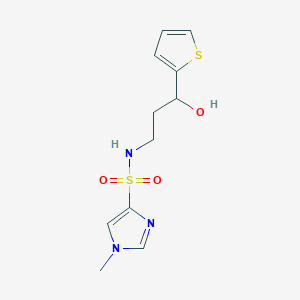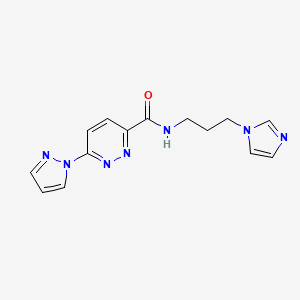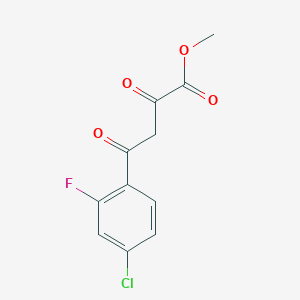![molecular formula C12H16F3N3 B2521073 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline CAS No. 223786-29-6](/img/structure/B2521073.png)
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]aniline involves complex organic reactions and the use of various reagents and catalysts. In the first paper, the synthesis of a piperazine–aniline copolymer is described, which was achieved by using different acids. The copolymerization process was characterized by several spectral and physical techniques, indicating the successful formation of the desired copolymer with significant semiconductor properties . Although the exact synthesis of 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]aniline is not detailed, the methodologies used for similar piperazine compounds provide insight into the potential synthetic routes that could be adapted for this compound.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]aniline can be complex, with multiple functional groups influencing their reactivity and physical properties. The second paper discusses the synthesis of novel dendritic G-2 melamines with piperidine motifs, which are structurally related to piperazine compounds. The study utilized DFT to interpret the reactivity and electronic properties of the synthesized compounds, which could be relevant for understanding the molecular structure of 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]aniline .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine–aniline copolymers, as mentioned in the first paper, are influenced by the nature of counter ions. The copolymer exhibited conductivity in the semiconductor region, and its morphology was characterized as spongy and porous. These properties are essential for understanding the behavior of the copolymer in various applications. The density and viscosity measurements further complement the characterization of the copolymer . Although the specific properties of 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]aniline are not provided, the techniques and findings from this study could be extrapolated to assess similar compounds.
Wissenschaftliche Forschungsanwendungen
Hypoxic-Cytotoxic Agents
A study conducted by Ortega et al. (2000) reported the synthesis and biological in vitro activities of new 2-quinoxalinecarbonitrile 1,4-di-N-oxides, presenting new basic lateral chains (piperazines and anilines) as potential hypoxic-cytotoxic agents. These compounds showed promise in targeting hypoxic cancer cells, with specific derivatives demonstrating significant potency (Ortega et al., 2000).
Chemical Synthesis Intermediates
Yang Qi-don (2015) synthesized novel 1-(4-aminophenyl)-4-(4-methoxyphenyl) piperazine derivatives through a multi-step reaction, showcasing the versatility of such compounds as intermediates for further chemical synthesis (Yang Qi-don, 2015).
Antimicrobial Activities
Divyesh Patel et al. (2012) conducted a study on the synthesis of 1,3,5-triazine derivatives that contain aniline, 4-hydroxycoumarin, and 7-hydroxy-4-methylcoumarin, along with different piperazines and piperidines as substituents. These compounds exhibited promising antimicrobial activities against a range of bacteria and fungi, highlighting their potential in addressing antimicrobial resistance (Patel et al., 2012).
Molecular Structure Investigations
Research by Ihab Shawish et al. (2021) on new s-triazine compounds incorporating pyrazole/piperidine/aniline moieties emphasized the importance of molecular structure investigations using X-ray crystallography and DFT calculations. This research helps in understanding the intermolecular interactions and electronic properties of these compounds, which can be crucial for designing drugs with targeted properties (Shawish et al., 2021).
Insecticidal Activities
A study by Yan Shen et al. (2013) on the synthesis of novel piperazine derivatives as potential insecticides revealed selective bioactivities against tested pests. This indicates the potential of such compounds in developing new insecticides with novel modes of action (Shen et al., 2013).
Safety and Hazards
Zukünftige Richtungen
While there is limited information on the future directions of “4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline”, it’s worth noting that indole derivatives, which are structurally similar, have shown potential in biological applications . This suggests that “4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline” and similar compounds could have promising applications in the future.
Eigenschaften
IUPAC Name |
4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3/c13-12(14,15)9-17-5-7-18(8-6-17)11-3-1-10(16)2-4-11/h1-4H,5-9,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTSWOLARJXUFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline | |
CAS RN |
223786-29-6 |
Source


|
| Record name | 4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

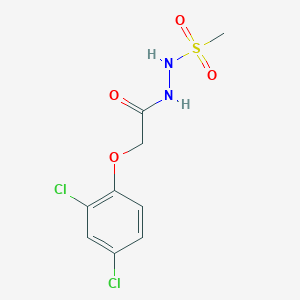

![2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid](/img/structure/B2520993.png)
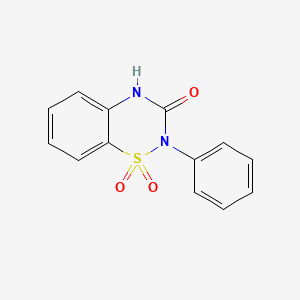
![N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2520996.png)
![4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol](/img/structure/B2520998.png)
![N-(2-fluorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2520999.png)
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-naphthalen-1-ylacetamide](/img/structure/B2521001.png)
![8-(4-(Tert-butyl)benzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2521002.png)

